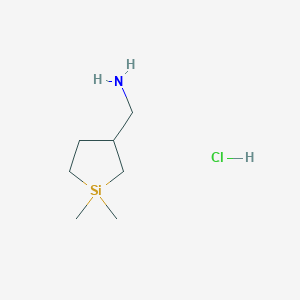![molecular formula C21H18FN5O2S B2577569 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1189867-16-0](/img/structure/B2577569.png)
3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound you’re asking about is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals .
Synthesis Analysis
Thieno[3,2-d]pyrimidines can be synthesized from 3-amino-thiophene-2-carboxamides using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . The synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Scientific Research Applications
Antimicrobial Activity
The compound's structural analogs have been synthesized and evaluated for antimicrobial activity. For example, derivatives bearing thiazole/benzothiazole rings have been tested against various microorganism strains, demonstrating significant antimicrobial properties. This suggests potential applications of the compound in developing new antimicrobial agents (Yurttaş et al., 2016).
Antitumor and Anticancer Activity
The compound's framework has been utilized in the synthesis of derivatives with notable antitumor activity. Novel pyrimidinyl pyrazole derivatives, for instance, have shown cytotoxic activity against various tumor cell lines, indicating the compound's potential role in cancer research and therapy (Naito et al., 2005). Furthermore, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and shown good antiproliferative effect against human cancer cell lines, highlighting the therapeutic potential of similar compounds (Mallesha et al., 2012).
Synthesis and Characterization
The compound has been involved in various synthesis and characterization studies. For example, novel derivatives have been synthesized for the potential treatment of metastatic triple-negative breast cancer, indicating its relevance in targeting specific cancer types and enhancing the understanding of its pharmacokinetics and pharmacodynamics (Li et al., 2021). Additionally, its incorporation into polyamides containing nucleobases like uracil and adenine demonstrates its versatility in creating polymers with potential biological applications (Hattori & Kinoshita, 1979).
Ligand Binding and Receptor Affinity
Derivatives of the compound have been explored for their high affinity and selectivity towards certain receptors, such as the 5-HT1A receptor. This highlights its potential in neuropharmacology and the development of drugs targeting neurological disorders (Modica et al., 1997).
properties
IUPAC Name |
5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c22-14-3-5-15(6-4-14)25-8-10-26(11-9-25)17(28)12-27-13-24-18-16-2-1-7-23-20(16)30-19(18)21(27)29/h1-7,13H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNYBIUPBDNOFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=NC4=C(C3=O)SC5=C4C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-([3,3'-bipyridin]-5-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2577488.png)
![1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2577490.png)
![3-hexadecyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2577491.png)

![1-[3-(Triazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2577497.png)
![4,7,8-Trimethyl-6-(4-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(2-ethoxyphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2577499.png)
![benzo[d]thiazol-6-yl(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B2577501.png)
![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-phenylpropanoate](/img/structure/B2577502.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2577504.png)

